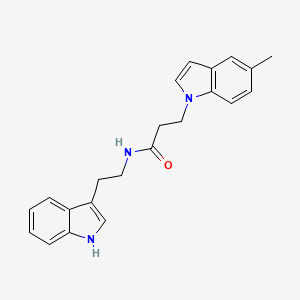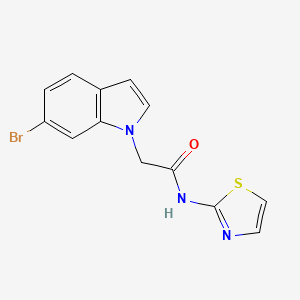![molecular formula C18H16Cl2N4O5S B12186152 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone](/img/structure/B12186152.png)
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a chlorophenoxy group
Preparation Methods
The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone involves multiple steps, starting with the preparation of the benzoxadiazole ring. The benzoxadiazole ring can be synthesized by reacting 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with appropriate reagents . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorophenoxy group via an etherification reaction . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a fluorescent probe for studying biological processes, such as glucose uptake in cells.
Industry: It is used in the development of new materials with unique properties, such as enhanced fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects . The benzoxadiazole ring is known to interact with proteins, influencing their function and stability .
Comparison with Similar Compounds
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone can be compared with similar compounds, such as:
7-Chloro-2,1,3-benzoxadiazol-4-amine: This compound shares the benzoxadiazole ring but lacks the piperazine and chlorophenoxy groups.
4-Chloro-7-sulfobenzofurazan ammonium salt: This compound contains a similar benzoxadiazole ring but differs in its sulfonic acid group and ammonium salt form.
2-NBDG: A fluorescent glucose analog used in biological studies, which also contains a benzoxadiazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and applications not found in the similar compounds .
Properties
Molecular Formula |
C18H16Cl2N4O5S |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H16Cl2N4O5S/c19-12-1-3-13(4-2-12)28-11-16(25)23-7-9-24(10-8-23)30(26,27)15-6-5-14(20)17-18(15)22-29-21-17/h1-6H,7-11H2 |
InChI Key |
DETCTCYHQOMXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine](/img/structure/B12186078.png)
![3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12186082.png)
![6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12186086.png)
![N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12186090.png)
![2,3'-Dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione](/img/structure/B12186097.png)
![1-[Bis(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12186115.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12186130.png)
![N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12186138.png)
![2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12186141.png)

![N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12186151.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12186155.png)

